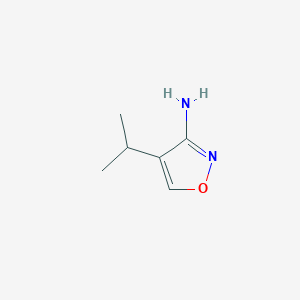

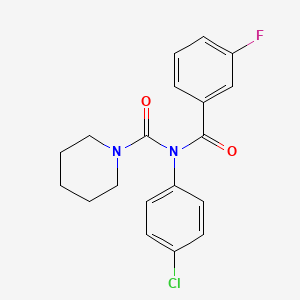

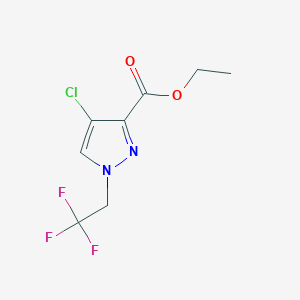

N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CCFBP is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. It was first synthesized by researchers at Pfizer in 2007 and has since been studied extensively for its potential therapeutic applications. CCFBP has been found to have a high affinity for the sigma-1 receptor, a protein that is involved in various cellular processes such as ion channel regulation, calcium signaling, and neuroprotection.

科学的研究の応用

Protein Kinase B (Akt) Inhibition

N-(4-chlorophenyl)-3-fluoro-N-(piperidine-1-carbonyl)benzamide: has been investigated as a selective inhibitor of Protein Kinase B (PKB or Akt) . PKB plays a crucial role in intracellular signaling pathways related to cell growth and survival. Dysregulated PKB signaling is common in cancer, making it an attractive target for antitumor agents. Researchers have optimized the compound’s lipophilic substitution, resulting in ATP-competitive, nanomolar inhibitors with significant selectivity for PKB over closely related kinases .

Piperazine Synthesis

The compound’s piperidine moiety can be transformed into a piperazine ring. A modular synthesis approach involving intramolecular hydroamination has been explored to create 2,6-disubstituted piperazines. These piperazines find applications in medicinal chemistry and drug discovery .

Anticancer Activity

Studies have demonstrated that N-(4-chlorophenyl)-3-fluoro-N-(piperidine-1-carbonyl)benzamide exhibits potent anticancer activity. It modulates biomarkers associated with PKB signaling in vivo and effectively inhibits the growth of human tumor xenografts in animal models. The compound’s oral bioavailability and tolerability make it promising for cancer therapy .

Diastereoselective Reactions

The compound’s piperidine core has been utilized in diastereoselective reactions. For instance, a protodeboronation strategy using a less nucleophilic reagent led to the synthesis of indolizidine derivatives with good diastereoselectivity .

特性

IUPAC Name |

N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O2/c20-15-7-9-17(10-8-15)23(19(25)22-11-2-1-3-12-22)18(24)14-5-4-6-16(21)13-14/h4-10,13H,1-3,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRZRSHIPMWPFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-N-(3-fluorobenzoyl)piperidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride](/img/structure/B2446519.png)

![1-(benzylthio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2446520.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide](/img/structure/B2446529.png)

![3-amino-2-methyl-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2446532.png)

![3-(3-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2446533.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2446534.png)